molecular formula C16H14N2O B11866601 Quinoline, 1,2-dihydro-1-phenylcarbamoyl- CAS No. 30831-91-5

Quinoline, 1,2-dihydro-1-phenylcarbamoyl-

Cat. No.: B11866601
CAS No.: 30831-91-5
M. Wt: 250.29 g/mol
InChI Key: NUTCGOHCGOZXLH-UHFFFAOYSA-N
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Description

N-phenylquinoline-1(2H)-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylquinoline-1(2H)-carboxamide typically involves the reaction of quinoline derivatives with phenyl isocyanate. One common method is the Friedländer condensation, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the multicomponent reaction, where anthranilic acid derivatives react with phenyl isocyanate in the presence of a catalyst .

Industrial Production Methods

Industrial production of N-phenylquinoline-1(2H)-carboxamide often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction between quinoline derivatives and phenyl isocyanate, resulting in shorter reaction times and higher product purity .

Chemical Reactions Analysis

Types of Reactions

N-phenylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenylquinoline-1(2H)-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylquinoline-1(2H)-carboxamide stands out due to its broad spectrum of biological activities and its potential as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical modifications, enhancing its applicability in different fields .

Properties

CAS No.

30831-91-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-phenyl-2H-quinoline-1-carboxamide

InChI

InChI=1S/C16H14N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-11H,12H2,(H,17,19)

InChI Key

NUTCGOHCGOZXLH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3

Origin of Product

United States

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